molecular formula C11H4BrF6N B1274484 4-Bromo-2,8-bis(trifluoromethyl)quinoline CAS No. 35853-45-3

4-Bromo-2,8-bis(trifluoromethyl)quinoline

Cat. No.: B1274484
CAS No.: 35853-45-3
M. Wt: 344.05 g/mol
InChI Key: DXALAFAFIXJDOS-UHFFFAOYSA-N
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Description

Preparation Methods

Bromination of 2,8-Bis(trifluoromethyl)quinolin-4-ol

The most direct route to 4-bromo-2,8-bis(trifluoromethyl)quinoline involves brominating the corresponding hydroxyquinoline precursor. This method parallels the synthesis of 4-bromoquinoline from quinolin-4-ol, as demonstrated in foundational work.

Reaction Mechanism and Conditions

Phosphorus tribromide (PBr₃) serves as the brominating agent in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 4-position is replaced by bromine. Key steps include:

  • Activation : PBr₃ reacts with the hydroxyl group to form a reactive intermediate.
  • Substitution : Bromine replaces the hydroxyl group, yielding the 4-bromo derivative.

Example Protocol :

  • Starting Material : 2,8-Bis(trifluoromethyl)quinolin-4-ol (hypothetical, by analogy to).
  • Reagents : PBr₃ (1.1 eq), dry DMF.
  • Conditions : Nitrogen atmosphere, 30–60 minutes at 0–25°C.
  • Workup : Quench with ice, basify with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.

Yield and Purity Considerations

For analogous reactions, yields exceed 85%. The electron-withdrawing trifluoromethyl groups at positions 2 and 8 enhance the electrophilicity of the 4-position, facilitating efficient bromination.

Halogen Exchange from 4-Chloro-2,8-bis(trifluoromethyl)quinoline

An alternative approach involves substituting chlorine with bromine in 4-chloro-2,8-bis(trifluoromethyl)quinoline. This method is less common but viable under specific conditions.

Reaction Parameters

  • Reagents : Sodium bromide (NaBr) or hydrogen bromide (HBr) in the presence of a Lewis acid (e.g., AlCl₃).
  • Solvent : Toluene or dichloromethane.
  • Temperature : Reflux (80–110°C).

Mechanistic Insight :
The Lewis acid coordinates to the chlorine atom, weakening the C–Cl bond and enabling nucleophilic attack by bromide.

Limitations

  • Regioselectivity : Competing side reactions may occur at other positions.
  • Yield : Lower efficiency (~50–60%) compared to direct bromination.

Direct Bromination of 2,8-Bis(trifluoromethyl)quinoline

Direct electrophilic bromination of the quinoline ring represents a third pathway. This method requires precise control to ensure regioselectivity at the 4-position.

Brominating Agents and Conditions

  • Agents : Bromine (Br₂) or N-bromosuccinimide (NBS).
  • Catalyst : FeBr₃ or AlBr₃.
  • Solvent : Dichloroethane or acetic acid.
  • Temperature : 25–50°C.

Regiochemical Control :
The trifluoromethyl groups at positions 2 and 8 direct bromination to the 4-position via electronic effects. The electron-deficient ring favors electrophilic attack at the most nucleophilic site (C-4).

Optimization Challenges

  • Side Products : Over-bromination or substitution at C-3/C-5 may occur without careful stoichiometry.
  • Yield : Reported yields for analogous reactions range from 70–80%.

Comparative Analysis of Methods

Method Starting Material Reagents Yield Advantages Limitations
Bromination of Quinolin-4-ol 2,8-Bis(trifluoromethyl)quinolin-4-ol PBr₃, DMF >85% High efficiency, one-step Requires hydroxy precursor
Halogen Exchange 4-Chloro derivative NaBr, AlCl₃ 50–60% Uses stable chloro compound Low yield, side reactions
Direct Bromination 2,8-Bis(trifluoromethyl)quinoline Br₂, FeBr₃ 70–80% Direct functionalization Requires strict regiocontrol

Industrial-Scale Considerations

Large-scale production prioritizes the bromination of quinolin-4-ol derivatives due to:

  • Cost Efficiency : PBr₃ is economical compared to transition-metal catalysts.
  • Safety : Avoids explosive intermediates (e.g., Grignard reagents).
  • Scalability : Single-step protocols reduce purification steps.

Mechanistic Elucidation and Side Reactions

Competing Pathways in Direct Bromination

  • Electrophilic Aromatic Substitution (EAS) :
    $$
    \text{Br}^+ \text{ attacks } \text{C-4 due to } -CF_3 \text{ directing effects}.
    $$
  • Radical Bromination : Possible with NBS/light, but less selective.

Byproduct Formation

  • Di-substitution : Overuse of Br₂ leads to 4,6-dibromo derivatives.
  • Oxidation : Quinoline N-oxide formation under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,8-bis(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can have different functional groups replacing the bromine atom or additional substituents introduced through coupling reactions .

Scientific Research Applications

Medicinal Chemistry

  • Antiviral Properties :
    • Research indicates that derivatives of 4-Bromo-2,8-bis(trifluoromethyl)quinoline exhibit significant antiviral activity against the Zika virus (ZIKV). In vitro studies showed mean EC50 values of 0.8 μM, indicating a potency five times greater than mefloquine, a known antiviral agent .
  • Antimicrobial Activity :
    • The compound has demonstrated effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes, making it a candidate for developing new antibiotics.
  • Anticancer Effects :
    • The unique structural features of this compound allow it to interact with biological macromolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction is crucial for its potential anticancer properties.

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of advanced materials with specific electronic or optical characteristics.

Case Studies

  • Study on Antiviral Activity Against Zika Virus :
    • Researchers synthesized various derivatives of this compound to assess their antiviral efficacy against ZIKV. The study revealed that certain derivatives exhibited significantly higher antiviral activity compared to traditional treatments, suggesting a promising avenue for drug development targeting viral infections.
  • Antimicrobial Testing :
    • A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated notable inhibitory effects, supporting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-Bromo-2,8-bis(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interference with cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 35853-45-3
  • Molecular Formula : C₁₁H₄BrF₆N
  • Molecular Weight : 344.05 g/mol
  • Structure: A quinoline scaffold substituted with bromine at position 4 and two trifluoromethyl (-CF₃) groups at positions 2 and 8 .

Synthesis: The compound is synthesized via bromination of 4-hydroxy-2,8-bis(trifluoromethyl)quinoline using phosphorus oxybromide (POBr₃) at elevated temperatures (75–150°C), yielding 88% of the product . Key spectral data include:

  • ¹H-NMR (300 MHz, CDCl₃): δ 8.48 (d, H-6), 8.23 (d, H-8), 8.12 (s, H-3), 7.83 (t, H-7) .
  • Mass Spectrometry : m/z 343 (M⁺), 345 (M+2) .

Applications: Primarily used as an intermediate in pharmaceuticals, notably in the synthesis of mefloquine (an antimalarial drug) via lithiation followed by carboxylation or aldehyde quenching .

Comparison with Structural Analogs

4-Chloro-2,8-bis(trifluoromethyl)quinoline

  • CAS Number: Not explicitly listed (referenced as intermediate in multiple syntheses).
  • Molecular Formula : C₁₁H₄ClF₆N.
  • Key Differences: Substituent: Bromine (Br) vs. chlorine (Cl) at position 3. Reactivity: The bromine atom in 4-bromo-2,8-bis(trifluoromethyl)quinoline facilitates nucleophilic substitution (e.g., lithiation) more readily than chlorine, making it preferable for constructing complex derivatives like mefloquine . Synthesis: The chloro analog is synthesized via chlorination of 4-hydroxy precursors, similar to the bromo derivative .

4-Methyl-2,8-bis(trifluoromethyl)quinoline

  • Electron Density and Steric Effects: Compared to the bromo analog, the methyl group at position 4 reduces steric crowding around the quinoline nitrogen. Electrostatic Potential Analysis: The nitrogen atom in the methyl derivative has a slightly less positive charge (−0.66 vs. −0.64 in the pentafluorosulfanyl analog), impacting interactions in biological systems .

4-(3,5-Dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline

  • Biological Activity :
    • Exhibits potent antiproliferative effects against leukemia cell lines (HL-60 and U937), with IC₅₀ values of 19.88 ± 3.35 μg/mL and 43.95 ± 3.53 μg/mL, respectively .
    • The pyrazolyl substituent enhances cytotoxicity compared to halide-substituted analogs like the bromo or chloro derivatives, which lack direct biological data in the provided evidence .

Mefloquine (4-Quinolinemethanol Derivatives)

  • Structure-Activity Relationship: Mefloquine’s 4-quinolinemethanol group, derived from this compound, is critical for antimalarial activity. The trifluoromethyl groups improve lipophilicity and metabolic stability, enhancing blood-brain barrier penetration and prolonged half-life .
  • Synthetic Pathway: this compound is lithiated and quenched with CO₂ to form 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid, a key precursor to mefloquine .

Data Tables

Table 1: Structural and Physical Properties

Compound Substituent (Position 4) Molecular Weight (g/mol) Key Applications
This compound Br 344.05 Pharmaceutical intermediate
4-Chloro-2,8-bis(trifluoromethyl)quinoline Cl ~299.5 (estimated) Intermediate for further derivatization
4-Methyl-2,8-bis(trifluoromethyl)quinoline CH₃ 284.16 Model compound for electronic studies
Mefloquine CH(OH)C₅H₁₀N (methanol-piperidine) 414.78 Antimalarial drug

Biological Activity

4-Bromo-2,8-bis(trifluoromethyl)quinoline is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. Characterized by the molecular formula C11H4BrF6NC_{11}H_{4}BrF_{6}N and a molecular weight of 344.05 g/mol, this compound has garnered attention for its interactions with various biological targets, particularly in the fields of pharmacology and materials science.

Chemical Structure and Properties

The compound features a quinoline core with bromine at the 4-position and trifluoromethyl groups at the 2 and 8 positions. This specific arrangement enhances its reactivity and binding affinity to biological molecules, which is crucial for its pharmacological applications.

Property Value
Molecular FormulaC11H4BrF6NC_{11}H_{4}BrF_{6}N
Molecular Weight344.05 g/mol
CAS Number35853-45-3
SMILESC1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antiviral Properties :
    • A study highlighted its potential against Zika virus (ZIKV), where derivatives of 2,8-bis(trifluoromethyl)quinoline demonstrated significant inhibition of viral replication in vitro. Compounds derived from this structure showed mean EC50 values of 0.8 μM, indicating a potency five times greater than that of mefloquine, a known antiviral agent .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.
  • Anticancer Effects :
    • Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved are still under investigation but may include modulation of cell signaling pathways related to growth and survival .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of bromine and trifluoromethyl groups enhances the compound's lipophilicity and reactivity, allowing it to effectively bind to target enzymes or receptors.

Study on Antiviral Activity Against Zika Virus

In a controlled study, researchers synthesized various derivatives of 2,8-bis(trifluoromethyl)quinoline to assess their antiviral efficacy against ZIKV. The results indicated that certain derivatives exhibited significantly higher antiviral activity compared to traditional treatments, suggesting a promising avenue for drug development targeting viral infections .

Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects, indicating potential as a lead compound for developing new antibiotics.

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 4-bromo-2,8-bis(trifluoromethyl)quinoline, and how do bromo vs. chloro intermediates influence yield and scalability?

Methodological Answer:
The synthesis of this compound typically involves halogenation of a quinoline precursor. A key intermediate, 2,8-bis(trifluoromethyl)quinolin-4-ol, is treated with POBr₃ at 75–150°C to yield the brominated product with 91% efficiency ( ). Alternatively, 4-chloro analogues (e.g., 4-chloro-2,8-bis(trifluoromethyl)quinoline) are cheaper and can undergo nucleophilic substitution with amines or cross-coupling reactions ( ).

  • Bromo intermediates offer higher reactivity in lithiation reactions (e.g., with n-butyllithium at −78°C for aldehyde formation) but are costlier.
  • Chloro intermediates are preferred for large-scale syntheses due to lower cost, though they may require harsher conditions (e.g., Fe-catalyzed oxidation for ketone formation) .

Table 1: Comparison of Intermediate Reactivity

IntermediateReactivityCostCommon Applications
4-BromoHighHighLithiation, nucleophilic substitution
4-ChloroModerateLowCross-coupling, Fe-catalyzed oxidation

Q. Basic: How can NMR and X-ray crystallography be utilized to confirm the structural integrity of this compound derivatives?

Methodological Answer:

  • ¹H NMR : Characteristic signals for the quinoline core include aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (as singlets due to symmetry). For example, (2,8-bis-trifluoromethylquinolin-4-yl)-N-tert-butylethane-1,2-diamine shows distinct peaks for tert-butyl (δ 1.2 ppm) and ethylene (δ 2.7–3.1 ppm) groups ( ).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures. ORTEP-3 provides graphical visualization of bond angles and torsional strain, critical for verifying substituent positions ( ).

Example NMR Data ( ):

CompoundKey ¹H NMR PeaksYieldMelting Point
(2,8-Bis-TFMQ-4-yl)-morpholin-ethylamineδ 2.5–3.5 (morpholine), δ 4.1 (NH)60%95°C
(2,8-Bis-TFMQ-4-yl)-tert-butyl-diamineδ 1.2 (tert-butyl), δ 3.0 (NH)56%90°C

Q. Advanced: How can cross-coupling reactions be optimized to functionalize the 4-position of this compound?

Methodological Answer:
Palladium or nickel catalysts are effective for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C for 12 hours to introduce aryl groups.
  • Buchwald-Hartwig Amination : Employ Pd₂(dba)₃ with Xantphos ligand and Cs₂CO₃ in toluene to attach amines ( ).
    Critical Parameters :
  • Catalyst loading (1–5 mol%) and ligand choice (e.g., Xantphos for steric bulk).
  • Microwave-assisted synthesis can reduce reaction time (e.g., 30 minutes at 120°C) .

Q. Advanced: How should researchers design experiments to evaluate the antimycobacterial activity of 4-amino-substituted derivatives?

Methodological Answer:

  • Strain Selection : Test against Mycobacterium tuberculosis H37Rv (drug-sensitive strain) and multidrug-resistant (MDR) variants.
  • MIC Determination : Use microdilution assays in Middlebrook 7H9 broth. For example, derivatives like N1,N7-bis-(2,8-bis-TFMQ-4-yl)-heptane-1,7-diamine show MIC values of 1.25–2.5 µg/mL, comparable to first-line drugs ( ).
  • Controls : Include isoniazid (MIC 0.03 µg/mL) and rifampicin (MIC 0.06 µg/mL) as positive controls.

Table 2: Antimycobacterial Activity ( )

DerivativeMIC (µg/mL)Notes
Compound 32.5Morpholine-ethylamine substituent
Compound 61.25Heptane-diamine linker

Q. Advanced: How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers.
  • Asymmetric Synthesis : Corey’s dimethylsulfonium methylide generates epoxides with >90% enantiomeric excess (e.g., for Mefloquine precursors) ( ).
  • X-ray Analysis : SHELXD/SHELXE can resolve enantiomer-specific hydrogen bonding patterns ( ).

Q. Advanced: How should contradictory biological activity data between in vitro and in vivo models be analyzed?

Methodological Answer:

  • Metabolic Stability : Test derivatives in liver microsomes (human/mouse) to assess CYP450-mediated degradation.
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. For instance, Mefloquine derivatives may show reduced efficacy in vivo due to rapid clearance .
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity discrepancies .

Properties

IUPAC Name

4-bromo-2,8-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXALAFAFIXJDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399008
Record name 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35853-45-3
Record name 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35853-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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